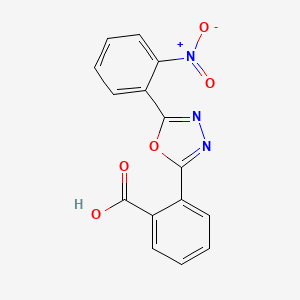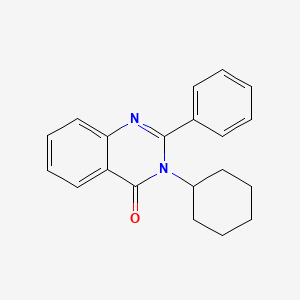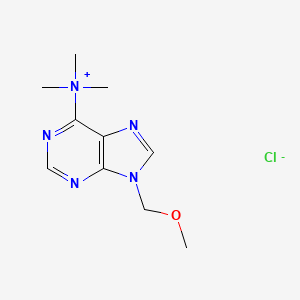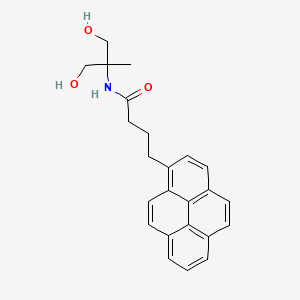
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is a synthetic organic compound that features a pyrene moiety attached to a butanamide backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide typically involves the following steps:
Formation of the pyrene derivative: This can be achieved through Friedel-Crafts acylation of pyrene with a suitable acyl chloride.
Attachment of the butanamide moiety: The pyrene derivative is then reacted with a butanamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the dihydroxy group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the pyrene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
科学的研究の応用
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in bioimaging due to its fluorescence properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is largely dependent on its interaction with molecular targets:
Fluorescence: The pyrene moiety can absorb light and re-emit it, making it useful in imaging applications.
Binding: The compound can bind to specific proteins or nucleic acids, altering their function or structure.
類似化合物との比較
Similar Compounds
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(phenyl)butanamide: Similar structure but with a phenyl group instead of a pyrene moiety.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(naphthyl)butanamide: Contains a naphthyl group, another polycyclic aromatic hydrocarbon.
特性
分子式 |
C24H25NO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C24H25NO3/c1-24(14-26,15-27)25-21(28)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13,26-27H,3-4,7,14-15H2,1H3,(H,25,28) |
InChIキー |
YXTJWATUSMDXLA-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)NC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



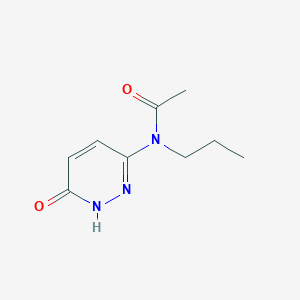
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
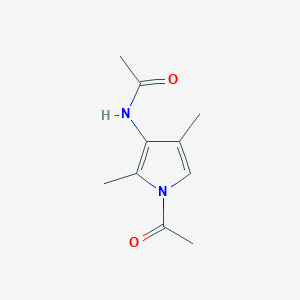
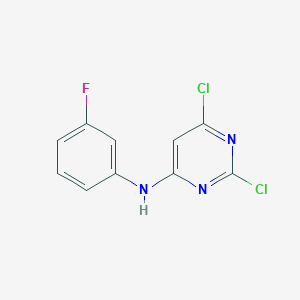

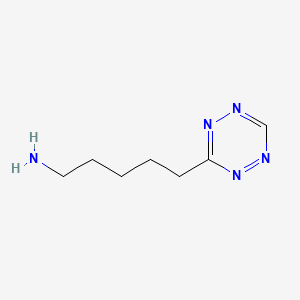
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
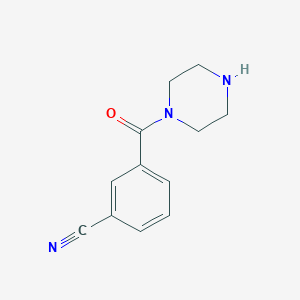
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
